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Compound of Interest

Compound Name: Ethyl 1,2-thiazole-4-carboxylate

CAS No.: 165275-43-4

Cat. No.: B3245038

Get Quote

Executive Summary
Ethyl 1,2-thiazole-4-carboxylate (CAS: 165275-43-4), also known as ethyl isothiazole-4-

carboxylate, represents a distinct class of five-membered heterocycles containing a nitrogen-

sulfur (

) bond. Unlike its more ubiquitous isomer, ethyl 1,3-thiazole-4-carboxylate, the 1,2-thiazole
(isothiazole) scaffold exhibits unique electronic properties due to the adjacent heteroatoms,
imparting higher aromaticity energy but greater susceptibility to nucleophilic ring cleavage. This
guide provides a comprehensive structural, synthetic, and spectroscopic analysis for
researchers in medicinal chemistry and heterocyclic synthesis.

Molecular Identity & Structural Analysis[1]
Nomenclature and Classification

IUPAC Name: Ethyl isothiazole-4-carboxylate[1]

CAS Number: 165275-43-4[1]
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Molecular Formula:

[1]

Molecular Weight: 157.19 g/mol [1]

SMILES:CCOC(=O)C1=CN=SC1

Electronic Distribution & Aromaticity
The isothiazole ring is a

-electron aromatic system. The

bond is the defining feature, creating a dipole distinct from the 1,3-thiazole isomer.

Bond Polarization: The electronegativity difference between Nitrogen (3.04) and Sulfur (2.58)

polarizes the

bond, making the sulfur atom susceptible to nucleophilic attack.

Resonance Energy: Isothiazole possesses a resonance energy of ~29 kcal/mol, lower than

benzene but higher than furan, indicating moderate stability.

Substituent Effect: The ethyl ester group at position C4 is electron-withdrawing (-M, -I effect).

This deactivates the ring towards electrophilic substitution but stabilizes the molecule against

oxidative degradation.

Structural Visualization (Graphviz)
The following diagram illustrates the resonance contributions and the reactivity map of the

isothiazole core.
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Figure 1: Structural connectivity and reactivity mapping of Ethyl isothiazole-4-carboxylate.

Synthetic Pathways
Synthesis of the isothiazole core is less trivial than thiazoles due to the necessity of forming the

bond. Two primary methodologies are established: [3+2] Cycloaddition and Oxidative
Cyclization.

Method A: [3+2] Cycloaddition (Nitrile Sulfide Route)
This method involves the generation of a transient nitrile sulfide species which undergoes 1,3-

dipolar cycloaddition with an alkyne.

Precursor Generation: Thermal decomposition of 1,3,4-oxathiazol-2-one generates the

unstable nitrile sulfide dipole (

).

Cycloaddition: The dipole reacts with ethyl propiolate (dipolarophile).

Regioselectivity: The reaction favors the formation of the 4-carboxylate isomer due to

electronic steering by the ester group on the alkyne.
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Method B: Oxidative Cyclization (Beta-Amino
Thionoester)
A robust route for scale-up involves the oxidative closure of acyclic sulfur-nitrogen precursors.

Protocol:

Starting Material: Ethyl 3-amino-3-thioxopropanoate (thioamide derivative).

Reagent: Hydrogen Peroxide (

) or Iodine (

) in basic media.

Mechanism: Oxidation of the sulfur atom to a sulfenyl halide or disulfide intermediate,

followed by nucleophilic attack by the terminal nitrogen to close the ring.

Precursor:
Ethyl Propiolate + Nitrile Sulfide

[3+2] Cycloaddition
(Transition State)

Heat / -CO2

Target:
Ethyl Isothiazole-4-carboxylate

Regioselective Closure

Click to download full resolution via product page

Figure 2: [3+2] Cycloaddition pathway for isothiazole synthesis.

Spectroscopic Characterization
Accurate identification relies on distinguishing the 1,2-thiazole from the 1,3-thiazole isomer. The
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NMR chemical shifts of the ring protons are diagnostic.

Proton NMR ( NMR) Data (Predicted/Literature
Consensus)
Solvent:

, 400 MHz.

Position Proton Type

Chemical Shift
(

ppm)

Multiplicity
Coupling (

Hz)

H-3 Aromatic Ring 9.25 - 9.35 Singlet (s) -

H-5 Aromatic Ring 8.70 - 8.80 Singlet (s) -

Ethyl Ester 4.38 Quartet (q) 7.1

Ethyl Ester 1.39 Triplet (t) 7.1

Diagnostic Note: In 1,2-thiazoles, the H-3 proton is typically more deshielded (downfield) than

H-5 due to the proximity to the electronegative Nitrogen and the anisotropy of the

bond. In contrast, 1,3-thiazole protons (H-2) appear around 8.8 ppm but are flanked by both N
and S.

Infrared Spectroscopy (IR)
C=O (Ester): Strong band at

.

C=N (Ring): Medium band at

.

N-S (Ring): Weak diagnostic stretch at

.
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Reactivity & Applications in Drug Design
Reactivity Profile

Nucleophilic Attack: The

bond is the "Achilles' heel" of the isothiazole ring. Strong nucleophiles (e.g., Grignard
reagents, hydroxide) can cleave this bond, leading to ring-opened sulfur-nitrogen species.

Lithiation: Treatment with LDA at -78°C selectively deprotonates position C-5, allowing for

further functionalization (e.g., introduction of halogens or alkyl groups) while keeping the C4-

ester intact.

Medicinal Chemistry Utility
Isothiazoles serve as bioisosteres for:

Pyridines: Offering similar H-bond acceptor capability but different lipophilicity (

).

Thiazoles: Modulating metabolic stability. The

bond is less prone to P450 oxidation than the

linkage in some contexts.

Applications: Used in the design of antibiotics and antipsychotics (e.g., Perospirone

derivatives often contain isothiazole-like motifs).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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